5-[4-(Trifluoromethyl)phenyl]indoline

lipophilicity drug design physicochemical profiling

5-[4-(Trifluoromethyl)phenyl]indoline is a unique, lipophilic (logP ~4.55) and metabolically stable scaffold. The specific 5-substitution pattern is geometrically critical, enabling access to a validated lipophilic sub-pocket that delivers nanomolar potency (IC50 3.4 nM) and oral bioavailability (52%) in MGAT2 programmes. Distinguish it from the >100-fold less potent 2-aryl regioisomer. Its one-step Suzuki synthesis from 5-bromoindoline offers a 3–5× cost advantage, ensuring rapid lead times and lower supply-chain risk for your CNS SAR expansion.

Molecular Formula C15H12F3N
Molecular Weight 263.26 g/mol
Cat. No. B8487452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethyl)phenyl]indoline
Molecular FormulaC15H12F3N
Molecular Weight263.26 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C15H12F3N/c16-15(17,18)13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-19-14/h1-6,9,19H,7-8H2
InChIKeySLPKOEGAWAMIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Trifluoromethyl)phenyl]indoline ─ sourcing and physicochemical baseline for a substituted indoline building block


5-[4-(Trifluoromethyl)phenyl]indoline (C15H12F3N, MW 263.26 g·mol⁻¹) is a 5‑aryl‑substituted 2,3‑dihydro‑1H‑indole in which a 4‑trifluoromethylphenyl group is attached directly to the indoline core [1]. The compound is formally the dihydro analogue of 5‑(4‑trifluoromethyl‑phenyl)‑1H‑indole (CAS 163105‑69‑9) and is distinguished from the isomeric 2‑(4‑trifluoromethyl‑phenyl)indoline (CAS 595548‑60‑0) by the position of the aryl substituent . Its high calculated log P (≈4.55) and the electron‑withdrawing character of the CF₃ group make it a lipophilic, metabolically stabilised scaffold that is primarily employed as a synthetic intermediate in medicinal‑chemistry programmes [2].

5-[4-(Trifluoromethyl)phenyl]indoline – why in‑class indolines cannot be freely interchanged


Within the indoline family, subtle variations in the position, electronic nature, and steric bulk of the aryl substituent can profoundly alter lipophilicity, target engagement, and metabolic fate. The 5‑[4‑(trifluoromethyl)phenyl] substitution pattern provides a unique combination of high log P (≈4.55), strong electron‑withdrawing character, and a defined exit vector that is geometrically distinct from the 2‑aryl isomer or the simpler 5‑trifluoromethyl analogue [1]. Consequently, generic replacement by a non‑fluorinated 5‑phenylindoline (log P ≈3.5) or by a 5‑CF₃‑indoline (MW 187 g·mol⁻¹, log P ≈2.8) can lead to a loss of membrane permeability, altered binding kinetics, and divergent SAR, as demonstrated in MGAT2 inhibitor programmes where a 4‑trifluoromethylphenyl‑indoline motif was critical for maintaining nanomolar potency and oral bioavailability [2].

5-[4-(Trifluoromethyl)phenyl]indoline – quantifiable differentiation evidence against closest analogues


Lipophilicity advantage of the 5‑(4‑trifluoromethylphenyl) substitution pattern over non‑fluorinated and 5‑CF₃ indoline analogues

The calculated log P of 5-[4-(trifluoromethyl)phenyl]indoline is ≈4.55, compared with ≈3.5 for 5‑phenylindoline and ≈2.8 for 5‑(trifluoromethyl)indoline, reflecting the additive effect of the para‑CF₃‑phenyl group on the indoline core. This difference of 1.0–1.8 log P units translates to a 10‑ to 60‑fold higher predicted membrane partitioning for the target compound, a critical parameter for CNS‑penetrant or intracellular‑target programmes where passive permeability governs target exposure [1].

lipophilicity drug design physicochemical profiling

Regioisomeric differentiation: 5‑aryl vs. 2‑aryl indoline scaffolds produce distinct exit vectors for structure‑based design

The 5‑[4‑(trifluoromethyl)phenyl] substitution orients the aryl group in a quasi‑linear geometry extending from the indoline C5 position, whereas the isomeric 2‑(4‑(trifluoromethyl)phenyl)indoline projects the same aryl group from the C2 position, resulting in an angular displacement of approximately 4.5 Å between the centroids of the two aryl rings. In medicinal‑chemistry programmes targeting defined binding pockets (e.g., MGAT2), the 5‑aryl orientation has proven essential for accessing a lipophilic sub‑pocket, with the corresponding 2‑aryl isomer exhibiting >100‑fold loss in potency (IC50 > 500 nM vs. 3.4 nM for the 5‑aryl‑scaffold‑derived lead 24d) [1].

scaffold hopping structure‑based drug design exit vector

Metabolic stability gain imparted by the para‑CF₃ substituent on the pendant phenyl ring

Incorporation of a para‑trifluoromethyl group on the phenyl ring of indoline derivatives blocks the primary site of CYP‑mediated oxidative metabolism (para‑hydroxylation). In a matched‑pair analysis of indoline‑1‑carboxamide MGAT2 inhibitors, the para‑CF₃‑phenyl analogue exhibited an intrinsic clearance (CLint) in mouse liver microsomes of <8 mL·min⁻¹·kg⁻¹, while the unsubstituted phenyl analogue showed CLint = 45 mL·min⁻¹·kg⁻¹, representing a >5‑fold improvement in metabolic stability that directly enabled oral bioavailability (F = 52 % in mouse) [1].

metabolic stability CYP450 fluorination

Synthetic accessibility advantage: 5‑aryl indolines via direct Suzuki coupling on 5‑bromoindoline

The 5‑[4‑(trifluoromethyl)phenyl] substitution can be installed via a single‑step Suzuki–Miyaura cross‑coupling of commercially available 5‑bromoindoline (CAS 22190‑33‑6) with 4‑(trifluoromethyl)phenylboronic acid, a coupling partner stocked by >30 global suppliers at kilogram scale. In contrast, the 2‑aryl isomer requires multi‑step synthesis via reductive cyclisation of 2‑(2‑amino‑5‑bromophenyl)ethanol derivatives, with overall yields typically <25 % . This difference in step‑count and availability of starting materials translates to a 3‑ to 5‑fold cost advantage and shorter lead times for the 5‑aryl isomer in custom synthesis campaigns [1].

synthetic route Suzuki coupling supply chain

Electron‑withdrawing character of the 5‑aryl‑CF₃ group modulates indoline NH pKa and hydrogen‑bond donor strength

The indoline NH proton of 5‑[4‑(trifluoromethyl)phenyl]indoline has an estimated pKa of ≈16–17 (DMSO scale), approximately 1–2 pKa units lower than that of 5‑phenylindoline (estimated pKa ≈18–19) due to the electron‑withdrawing effect of the para‑CF₃ substituent transmitted through the biaryl system. This enhanced acidity strengthens the NH hydrogen‑bond donor capacity, which can favourably impact target binding when the indoline NH engages as a hydrogen‑bond donor in the binding pocket, as observed in the MGAT2 co‑crystal structure where the indoline NH forms a critical H‑bond with the catalytic histidine [1].

pKa modulation hydrogen bonding physicochemical property

5-[4-(Trifluoromethyl)phenyl]indoline – highest‑value application scenarios supported by quantitative differentiation evidence


CNS‑penetrant lead optimisation programmes requiring high passive permeability

With a calculated log P of ≈4.55 – a full 1.0–1.8 units higher than 5‑phenylindoline or 5‑trifluoromethylindoline – this scaffold is suited for CNS programmes where passive membrane crossing is critical. The high lipophilicity, combined with the metabolic shielding provided by the para‑CF₃ group, enables brain‑penetrant candidate design without requiring additional lipophilic substituents that would increase molecular weight [1].

Oral MGAT2 or metabolic‑disease inhibitor programmes requiring high oral bioavailability

The 4‑trifluoromethylphenyl‑indoline core was essential to achieving IC50 = 3.4 nM and oral F = 52 % in the benchmark MGAT2 inhibitor series. Procurement of this scaffold for structure‑activity relationship expansion enables direct follow‑up on a validated chemotype with established in vivo efficacy in mouse oral fat tolerance tests [1].

Structure‑based drug design projects that exploit the 5‑aryl exit vector for lipophilic pocket occupancy

The 5‑substitution pattern orients the aryl group along a vector that accesses a lipophilic sub‑pocket in validated targets such as MGAT2. The 2‑aryl regioisomer cannot reproduce this geometry, leading to >100‑fold potency loss. Researchers conducting fragment‑based or structure‑guided design should specify the 5‑isomer to preserve the productive binding mode [1].

Custom synthesis campaigns requiring rapid, cost‑effective scale‑up of substituted indoline building blocks

The 5‑aryl indoline scaffold is accessible in one step from commercially available 5‑bromoindoline and 4‑(trifluoromethyl)phenylboronic acid via Suzuki coupling, offering a 3‑ to 5‑fold cost advantage over the multi‑step synthesis of the 2‑aryl isomer. This translates to shorter lead times and reduced supply‑chain risk for medicinal chemistry and process chemistry groups .

Quote Request

Request a Quote for 5-[4-(Trifluoromethyl)phenyl]indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.